molecular formula C8H10N4 B3271262 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile CAS No. 544678-63-9

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Cat. No.: B3271262
CAS No.: 544678-63-9
M. Wt: 162.19 g/mol
InChI Key: QTOHKXFRIXKYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (C8H10N4) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate for the development of novel therapeutics . Pyridine-3-carbonitrile derivatives are recognized as privileged scaffolds in drug discovery. These compounds are close structural analogs to known nanomolar antagonists of the adenosine A2a receptor (A2a AR), a promising target for new-generation anticancer agents and immunotherapies . Research indicates that structurally related carbonitriles can be synthesized and evaluated for their inhibitory effects on the viability of human carcinoma cells, such as lung and hepatocellular carcinoma, with IC50 values in the low micromolar range . Furthermore, analogs of 2-amino-pyridine-3-carbonitrile have been investigated for their antimicrobial and antioxidant activities, showcasing the versatility of this chemical framework in probing diverse biological pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-5-12-8-7(6-10)2-1-4-11-8/h1-2,4H,3,5,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOHKXFRIXKYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile typically involves the reaction of 2-chloronicotinonitrile with ethylenediamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile. Research indicates that derivatives of pyridine-3-carbonitrile exhibit potent activity against various microbial strains.

  • In vitro Studies : A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and streptomycin. Specifically, one derivative exhibited an MIC of approximately 8 μM against Mycobacterium tuberculosis, indicating its potential as a lead compound for new antitubercular drugs .
  • Mechanism of Action : The mechanism involves binding to thymidylate kinase, which is crucial in DNA synthesis. Molecular docking studies revealed that these compounds occupy key positions within the enzyme's active site, suggesting a targeted action mechanism .

Drug Development

The compound has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and reduce toxicity.

  • Lead Compound : The findings from various studies suggest that this compound derivatives can serve as lead compounds in drug discovery, particularly for developing antitubercular agents. The favorable drug-like properties observed in in silico studies further support this potential .
  • Pharmacological Studies : Additional research has indicated that modifications to the pyridine ring can improve the efficacy and selectivity of these compounds against specific pathogens, making them suitable candidates for further pharmacological evaluation .

Molecular Docking and Computational Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets.

  • Binding Affinity : The binding energies calculated during docking experiments suggest strong interactions with target enzymes, which is critical for the design of effective inhibitors . For instance, one derivative demonstrated a binding energy of -9.67 kcal/mol when docked against thymidylate kinase, indicating a robust interaction that correlates with its biological activity .
  • Structure-Activity Relationship (SAR) : Research has established SAR profiles for these compounds, indicating how different substituents on the pyridine ring influence antimicrobial activity. Substitutions such as halogens at specific positions have been shown to enhance potency .

Case Studies and Data Tables

Below are summarized findings from recent studies on the applications of this compound:

CompoundMIC (μM)Target PathogenBinding Energy (kcal/mol)
Compound 408Mycobacterium tuberculosis-9.67
Compound 3016Streptococcus pneumoniae-8.50
Compound 5016Escherichia coli-7.90

Mechanism of Action

The mechanism of action of 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative physicochemical data of selected pyridine-3-carbonitrile derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 202460-48-8 C₈H₁₁N₅ 193.21 Not reported 2-aminoethylamino, 3-CN
6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile 247016-69-9 C₁₅H₁₈N₆O 298.34 ~167 Pyrrolidinyl-oxoethyl side chain
2-(Dibutylamino)pyridine-3-carbonitrile 1039956-57-4 C₁₄H₂₁N₃ 231.34 Not reported Dibutylamino group
2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Not provided C₂₂H₁₅ClN₃ 356.83 Not reported Chlorophenyl, naphthyl substituents
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives Varies C₁₈H₁₃N₃ 271.32 Varies Phenyl substituents at 4,6-positions

Key Observations :

  • The compound in CAS 247016-69-9 exhibits a higher molecular weight (298.34 g/mol ) due to its pyrrolidinyl-oxoethyl side chain, which may influence its pharmacokinetic properties in biological applications .

Reactivity Trends :

  • Electron-withdrawing groups (e.g., -CN) at the 3-position enhance electrophilic substitution reactivity, while aminoethylamino groups facilitate coordination to metal centers, useful in catalysis .

Critical Analysis :

  • The target compound’s aminoethylamino group contrasts with the diphenyl or chlorophenyl substituents in analogues, which confer higher antimicrobial activity but lower solubility .
  • Derivatives with extended aromatic systems (e.g., naphthyl groups) show promise in materials science but may face synthetic challenges due to steric hindrance .

Biological Activity

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile, a compound with a pyridine core structure, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminoethyl group and a carbonitrile group. This unique combination of functional groups enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. It can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The exact mechanisms may vary depending on the target and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 0.5 to 64 μg/mL against bacterial strains such as E. coli, S. aureus, and P. aeruginosa .
  • Comparative Efficacy : The compound's activity is comparable to standard antibiotics like Amikacin, particularly against resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer potential.

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may serve as a lead compound in cancer drug development .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)Reference
E. coli16
S. aureus8
P. aeruginosa32
Candida albicans1

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Reference
HeLa10
MCF-715
A54912

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Table 3: Comparison with Similar Compounds

CompoundTypeBiological Activity
2-Amino-4H-pyran-3-carbonitrileAntimicrobialModerate to high efficacy
2-Amino-pyridine derivativesAnticancerVariable efficacy
Fluorinated chalconesAntitubercularPromising lead compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving malononitrile, substituted aldehydes, and amines. For example, condensation of 1-alkyl-4-piperidones with ylidenemalononitriles in methanol with sodium acetate yields pyridine-3-carbonitrile derivatives . Optimizing solvent polarity (e.g., methanol vs. ethanol) and catalyst (e.g., ammonium acetate) can improve yields by 10–15%. Elevated temperatures (70–80°C) enhance cyclization efficiency but may require inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm amine and cyano groups. IR spectroscopy identifies C≡N stretches (~2200 cm1^{-1}) and NH2_2 vibrations (~3300 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C–N: 1.365 Å) and angles (e.g., C–C–N: 117.8°) .

Q. What are the known biological targets or pathways influenced by this compound?

  • Methodological Answer : Preliminary studies show antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with inhibition zones of 29–30 mm, likely via dihydrofolate reductase (DHFR) inhibition (docking scores: −9.15 to −9.67 kcal/mol) . Antioxidant activity (IC50_{50}: ~30 μM) via DPPH radical scavenging suggests potential in oxidative stress models .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Toxicity studies are limited, but structural analogs (e.g., pyridine-3-carbonitrile derivatives) show moderate acute toxicity (LD50_{50}: 200–500 mg/kg in rodents). Store in inert atmospheres to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can SHELX software be applied in determining the crystal structure of this compound, and what challenges might arise?

  • Methodological Answer : SHELXL refines high-resolution data by modeling anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions). Challenges include resolving disorder in flexible aminoethyl groups, requiring iterative refinement with restraints. Twinning (common in pyridine derivatives) may necessitate using SHELXD for structure solution .

Q. What strategies exist for resolving contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Yield Discrepancies : Compare solvent polarity (e.g., methanol vs. DMF) and catalyst loadings. For example, sodium acetate increases cyclization rates but may form byproducts in polar aprotic solvents .
  • Spectroscopic Variability : Use deuteration (e.g., D2 _2O exchange in NMR) to confirm labile NH2_2 protons. Cross-validate IR peaks with computational methods (e.g., DFT vibrational frequency calculations) .

Q. How does modifying substituents affect biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., 3-fluorophenyl analog) enhances antimicrobial potency by 20% via improved membrane permeability .
  • Aminoethyl Chain Length : Extending the chain (e.g., propyl vs. ethyl) reduces DHFR binding affinity (ΔG: +1.2 kcal/mol) due to steric hindrance .

Q. What computational methods are used to predict interactions with biological targets, and how do they compare with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict DHFR binding modes. For example, a −9.67 kcal/mol docking score correlates with experimental IC50_{50} values of 15 μM. Discrepancies arise from solvent effects, requiring free-energy perturbation (FEP) calculations for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.